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molecular formula C12H13NO2 B8335008 3-(6-methyl-1H-indol-2-yl)propanoic acid

3-(6-methyl-1H-indol-2-yl)propanoic acid

Cat. No. B8335008
M. Wt: 203.24 g/mol
InChI Key: DSFIVLNHSIUMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233921B2

Procedure details

To a solution of 46 (0.69 g, 3.17 mmol) in THF:MeOH:H2O (1:1:1) (9 mL) was added LiOH.H2O (0.25 g, 5.96 mmol). The reaction was stirred at rt for 16 h, diluted with water, acidified to pH 3 with 1 N HCl, and extracted with EtOAc. The combined organic layers were washed with water, brine, dried over MgSO4, and concentrated in vacuo to provide 0.58 g (90%) of product 47 as an off-white solid. 1H NMR (300 MHz, DMSO-d6) δ 2.35 (s, 3H), 2.65 (t, J=8 Hz, 2H), 2.93 (t, J=8 Hz, 2H), 6.05 (s, 1H), 6.75 (d, J=8 Hz, 1H), 7.04 (s, 1H), 7.27 (d, J=8 Hz, 1H), 10.74 (brs, 1H), 12.19 (brs, 1H). LC-MS (CI): m/z 202.0 [(M−H)− C12H13NO2 requires 203.09].
Name
46
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH2:11][CH2:12][C:13]([O:15]C)=[O:14])[NH:8]2)=[CH:4][CH:3]=1.O[Li].O.Cl>C1COCC1.CO.O.O>[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[NH:8]2)=[CH:4][CH:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
46
Quantity
0.69 g
Type
reactant
Smiles
CC1=CC=C2C=C(NC2=C1)CCC(=O)OC
Name
LiOH.H2O
Quantity
0.25 g
Type
reactant
Smiles
O[Li].O
Name
THF MeOH H2O
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CC=C2C=C(NC2=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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